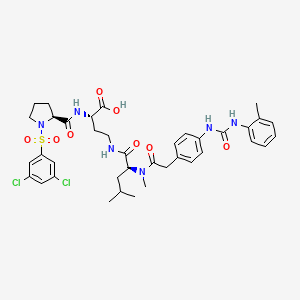
BIO 5192
概要
説明
BIO 5192は、インテグリンアルファ4ベータ1(Very Late Antigen-4)の非常に選択的かつ強力な阻害剤です。インテグリンは、細胞接着とシグナル伝達を促進するタンパク質であり、さまざまな生理学的プロセスにおいて重要な役割を果たしています。 This compoundはインテグリンアルファ4ベータ1を特異的に標的とするため、研究および治療用途に役立ちます .
科学的研究の応用
BIO 5192 has a wide range of scientific research applications:
Chemistry: Used as a tool to study integrin-mediated cell adhesion and signaling pathways.
Biology: Facilitates the mobilization of hematopoietic stem and progenitor cells, aiding in stem cell research.
Medicine: Investigated for its potential therapeutic effects in conditions like spinal cord injury and autoimmune diseases.
Industry: Utilized in the development of integrin-targeted therapies and diagnostic tools
作用機序
BIO 5192は、インテグリンアルファ4ベータ1に選択的に結合することによって効果を発揮します。この結合は、インテグリンアルファ4ベータ1とそのリガンドである血管細胞接着分子1(VCAM-1)の相互作用を阻害します。 この破壊は、細胞接着と移動の減少につながり、過剰な細胞接着が疾患病態に寄与する状態では有益です .
類似の化合物との比較
類似の化合物
プレリクサフォア: CXCR-4 / SDF-1軸の低分子阻害剤であり、造血幹細胞動員を強化するためにthis compoundと組み合わせて使用されます。
モノクローナル抗体TA-2: 別のインテグリンアルファ4ベータ1阻害剤ですが、this compoundとは異なる作用機序を持っています.
独自性
This compoundは、インテグリンアルファ4ベータ1に対する高い選択性と効力により、独自です。 これは、マウスの造血幹細胞と前駆細胞の動員を30倍に増加させ、プレリクサフォアと組み合わせて使用すると、3倍の相加的な効果を示します .
準備方法
合成経路と反応条件
BIO 5192は、さまざまな化学中間体のカップリングを含む複数段階のプロセスによって合成されます。主な手順は次のとおりです。
ピロリジン環の形成: これは、ジクロロフェニルスルホニルクロリドとピロリジン誘導体の反応を含みます。
カップリング反応: 次に、ピロリジン中間体は、アミド結合形成を介して、酪酸誘導体を含む他の中間体とカップリングされます。
最終的な組み立て: 最終生成物は、制御された温度とpHなどの特定の反応条件下で、組み立てられた中間体をカップリングすることによって得られます.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 高速液体クロマトグラフィー(HPLC)などの技術を使用して、最終生成物を≥98%の純度に精製します .
化学反応の分析
反応の種類
BIO 5192は主に次の反応を起こします。
置換反応: 分子内の官能基の置換を含む。
酸化還元反応: 化合物内の特定の原子の酸化状態を変更する。
一般的な試薬と条件
置換反応: 通常、ジメチルスルホキシド(DMSO)などの溶媒中で、水素化ナトリウムまたは炭酸カリウムなどの試薬を使用して行われます。
酸化反応: 通常、過酸化水素または過マンガン酸カリウムなどの試薬が含まれます。
主な製品
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応は酸化誘導体を生成する可能性があり、還元反応は化合物の還元形を生成します .
科学研究の応用
This compoundは、幅広い科学研究の応用範囲を持っています。
化学: インテグリンを介した細胞接着とシグナル伝達経路を研究するためのツールとして使用されます。
生物学: 造血幹細胞と前駆細胞の動員を促進し、幹細胞研究を支援します。
医学: 脊髄損傷や自己免疫疾患などの疾患における潜在的な治療効果について調査されています。
類似化合物との比較
Similar Compounds
Plerixafor: A small molecule inhibitor of the CXCR-4/SDF-1 axis, used in combination with BIO 5192 for enhanced hematopoietic stem cell mobilization.
Monoclonal antibody TA-2: Another integrin alpha-4 beta-1 inhibitor, but with a different mechanism of action compared to this compound.
Uniqueness
This compound is unique due to its high selectivity and potency for integrin alpha-4 beta-1. It induces a 30-fold increase in the mobilization of murine hematopoietic stem and progenitor cells, displaying a 3-fold additive effect when used with plerixafor .
特性
IUPAC Name |
(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)/t31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQBPRHHZPXCKZ-ZDCRTTOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46Cl2N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327613-57-0 | |
| Record name | BIO-5192 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327613570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIO-5192 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W0N209OS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















